(2R,3S,4S)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2R,3S,4S)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene” is a chemical compound with the CAS Number: 187590-77-8. It has a molecular weight of 420.57 . The compound is stored in a dark place, sealed in dry, at 2-8°C . It is a liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C26H28O3S/c1-4-10-21(11-5-1)16-27-19-25-26(29-18-23-14-8-3-9-15-23)24(20-30-25)28-17-22-12-6-2-7-13-22/h1-15,24-26H,16-20H2/t24-,25-,26+/m1/s1 .Physical and Chemical Properties Analysis
This compound is a liquid . It is stored in a dark place, sealed in dry, at 2-8°C .Scientific Research Applications
Organic Synthesis and Catalysis
Compounds similar to “(2R,3S,4S)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene” often serve as intermediates or catalysts in organic synthesis, enabling the formation of complex molecules through selective reactions. The development of practical synthesis methods for versatile intermediates in green chemistry is a notable application. For example, Gu et al. (2009) reported a practical pilot-scale method for the preparation of 5,5′-methylene-bis(benzotriazole), highlighting the importance of efficient, environmentally benign synthesis processes Gu, H., Yu, B., Zhang, P., & Xu, W.-M., 2009.
Materials Science and Organic Electronics
The structural motifs found in compounds like “this compound” are crucial in the development of materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Yue and Xu (2012) discussed the progress of poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric materials, illustrating the potential of organic compounds in emerging electronic applications Yue, R., & Xu, J., 2012.
Antioxidant and Environmental Applications
The antioxidant capacity of organic compounds, including those structurally related to “this compound,” is of significant interest. Ilyasov et al. (2020) elucidated reaction pathways underlying the antioxidant capacity assay of ABTS/potassium persulfate, suggesting the broad applicability of organic compounds in evaluating antioxidant activities Ilyasov, I., Beloborodov, V., Selivanova, I., & Terekhov, R., 2020.
Flame Retardancy
The role of organic compounds in flame retardancy, particularly in the context of novel brominated flame retardants (NBFRs), highlights the importance of chemical synthesis in developing safer and more effective fire-resistant materials. Zuiderveen, Slootweg, and de Boer (2020) provided a critical review on the occurrence of NBFRs in various environments, underscoring the need for research on their occurrence, environmental fate, and toxicity Zuiderveen, E. A., Slootweg, J., & de Boer, J., 2020.
Safety and Hazards
Properties
IUPAC Name |
(2R,3S,4S)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)thiolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O3S/c1-4-10-21(11-5-1)16-27-19-25-26(29-18-23-14-8-3-9-15-23)24(20-30-25)28-17-22-12-6-2-7-13-22/h1-15,24-26H,16-20H2/t24-,25-,26+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISDOLHHPNAZII-CYXNTTPDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(S1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](S1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442932 |
Source
|
Record name | 2,3,5-tri-O-benzyl-1,4-dideoxy-1,4-epithio-D-arabinitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187590-77-8 |
Source
|
Record name | 2,3,5-tri-O-benzyl-1,4-dideoxy-1,4-epithio-D-arabinitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.